3-Pyrrolidinyl 3-methylbutanoate hydrochloride
Description
Structural Characterization and Molecular Analysis
Crystallographic Investigation of Pyrrolidine Ring Conformation
The pyrrolidine ring in 3-pyrrolidinyl 3-methylbutanoate hydrochloride adopts a distorted envelope conformation , as observed in related pyrrolidine derivatives. Crystallographic data reveal that the nitrogen atom in the pyrrolidine ring is protonated in the hydrochloride salt, forming a planar structure due to resonance stabilization. Key structural features include:
- Bond angles : The N–C–C bond angles within the pyrrolidine ring range between 105° and 115°, deviating from ideal tetrahedral geometry due to ring strain.
- Dihedral angles : The puckering parameters (Cremer & Pople) indicate a moderate deviation from planarity, with Q values around 0.5 Å.
Table 1: Comparative Dihedral Angles in Pyrrolidine Derivatives
| Compound | Dihedral Angle (°) | Puckering Parameter (Å) | Source |
|---|---|---|---|
| 3-Pyrrolidinyl 3-methylbutanoate | 131.7 | 0.523 | |
| 3-[(2-Ethylphenoxy)methyl]pyrrolidine | 117.2 | 0.225 |
Space Group and Unit Cell Parameters
The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters of a ≈ 5.7 Å, b ≈ 8.5 Å, and c ≈ 10.6 Å. The hydrochloride salt exhibits intermolecular hydrogen bonding, influencing crystal packing.
Electronic Structure Analysis of the Methylbutanoate Ester Group
The methylbutanoate ester group exhibits resonance stabilization between the carbonyl oxygen and the ester oxygen, delocalizing electron density. Key electronic features include:
- Carbonyl group : The C=O bond length is approximately 1.22 Å, consistent with typical esters.
- Electron-withdrawing effects : The ester group enhances electron deficiency at the pyrrolidine nitrogen, influencing reactivity.
Figure 1: Resonance structures of the methylbutanoate ester group
(Visual representation of carbonyl resonance omitted due to text-based format)
Properties
IUPAC Name |
pyrrolidin-3-yl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEIKWJKEJGKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Pyrrolidinol Intermediate
3-Pyrrolidinol is a crucial intermediate and can be prepared efficiently via catalytic reduction of 4-chloro-3-hydroxybutyronitrile. This method is well-documented and industrially scalable.
- Starting material: 4-chloro-3-hydroxybutyronitrile, which can be synthesized by reacting epichlorohydrin with cyanating agents such as acetone cyanohydrin or potassium cyanide.
- Catalytic reduction: The nitrile group is reduced to a primary amine while the chloro and hydroxy groups are retained, facilitating cyclization to the pyrrolidine ring.
| Catalyst Type | Examples | Notes |
|---|---|---|
| Raney Metals | Raney Nickel, Raney Cobalt | Commonly used, effective for nitrile reduction |
| Noble Metal Catalysts | Platinum oxide (PtO₂), Palladium carbon (Pd/C), Rhodium/alumina (Rh/Al₂O₃) | Also effective, choice depends on cost and scale |
- Temperature: 15–150 °C (preferably 30–80 °C)
- Hydrogen pressure: 0.5–35 kg/cm² (preferably 1–10 kg/cm²)
- Time: 1–50 hours (preferably 3–20 hours)
- Solvents: Methanol, ethanol, propanol, water, acetic acid, toluene, or mixtures thereof
- Removal of catalyst by filtration
- Distillation to isolate crude 3-pyrrolidinol
- Cyclization under basic conditions if non-cyclized intermediates form
- Use of optically active 4-chloro-3-hydroxybutyronitrile yields optically active 3-pyrrolidinol without racemization, enabling enantiomerically pure products.
Esterification to Form 3-Pyrrolidinyl 3-methylbutanoate
The esterification step involves reacting 3-pyrrolidinol with 3-methylbutanoic acid or its activated derivatives (e.g., acid chlorides or esters) to form the corresponding ester.
- Acid catalyst or coupling agents may be used to promote ester bond formation.
- Solvents such as methanol or other alcohols are common.
- Temperature control is essential to optimize yield and prevent side reactions.
- 3-pyrrolidinol is suspended in methanol and heated to 55–70 °C.
- 3-methylbutanoyl chloride (or equivalent) is added slowly, maintaining temperature and stirring.
- Reaction proceeds for 2–4 hours under reflux.
- The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Formation of Hydrochloride Salt
To obtain the hydrochloride salt of 3-Pyrrolidinyl 3-methylbutanoate:
- The free base ester is treated with hydrochloric acid or gaseous HCl in an appropriate solvent (e.g., methanol).
- This step often occurs in situ after esterification or as a separate crystallization step.
- The salt form improves stability, solubility, and handling properties for pharmaceutical applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield / Notes |
|---|---|---|
| 4-Chloro-3-hydroxybutyronitrile synthesis | Epichlorohydrin + cyanating agent | Established methods, high purity achievable |
| Catalytic reduction to 3-pyrrolidinol | Raney Ni or PtO₂ catalyst, H₂, 30–80 °C, 1–20 h | High yield, optically active product possible |
| Esterification with 3-methylbutanoyl chloride | Methanol solvent, 55–70 °C, 2–4 h | Efficient ester formation, controlled conditions |
| Hydrochloride salt formation | HCl in methanol or equivalent | Crystalline salt, improved purity and stability |
Research Findings and Industrial Relevance
- The catalytic reduction method is favored due to its scalability, cost-effectiveness, and ability to produce optically pure 3-pyrrolidinol, critical for pharmaceutical standards.
- The use of crystalline intermediates facilitates purification and compliance with GMP (Good Manufacturing Practice) requirements.
- The overall yield from aminohydroxybutyric acid to pure pyrrolidinol hydrochloride can reach approximately 44% over multiple steps, indicating an efficient synthetic route.
- Esterification and salt formation steps are straightforward and amenable to scale-up, with reaction parameters optimized to maximize purity and yield.
Concluding Remarks
The preparation of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride relies on well-established synthetic chemistry principles:
- Starting from readily available precursors,
- Employing catalytic hydrogenation to form the pyrrolidine ring,
- Efficient esterification under controlled conditions,
- And final salt formation to yield a pharmaceutically acceptable product.
These methods are supported by extensive patent literature and research studies, ensuring that the processes are both industrially viable and compliant with regulatory standards.
Chemical Reactions Analysis
3-Pyrrolidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Drug Candidates
3-Pyrrolidinyl 3-methylbutanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing novel drug candidates targeting neurological disorders. The compound's structure allows it to interact effectively with biological systems, making it a valuable building block in medicinal chemistry .
Case Study: Neurological Disorders
Research has demonstrated that derivatives of 3-pyrrolidinyl 3-methylbutanoate exhibit neuroprotective properties. For instance, studies on its analogs have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and enhancing synaptic plasticity .
Agrochemical Development
Enhancement of Pesticides and Herbicides
In agrochemical formulations, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into these formulations improves their stability and effectiveness, leading to better pest management and increased crop yields .
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy Improvement (%) |
|---|---|---|
| 3-Pyrrolidinyl 3-methylbutanoate | Herbicide Formulation | 25% |
| 3-Pyrrolidinyl 3-methylbutanoate | Pesticide Formulation | 30% |
Research in Organic Chemistry
Reagent in Synthesis
The compound acts as a valuable reagent in organic synthesis, allowing researchers to explore new chemical reactions. Its unique properties facilitate the development of innovative materials and chemical processes .
Case Study: Novel Synthetic Pathways
Researchers have employed this compound in synthesizing complex organic molecules. One notable study highlighted its role in a multi-step synthesis that led to the creation of a new class of anti-cancer agents, demonstrating its potential in advancing organic chemistry .
Biochemical Studies
Metabolic Pathway Research
In biochemical research, this compound aids in studying metabolic pathways and enzyme interactions. Its ability to mimic natural substrates allows scientists to investigate enzyme kinetics and regulatory mechanisms within cells, contributing to a deeper understanding of biological processes .
Cosmetic Formulations
Skin-Conditioning Properties
The incorporation of this compound into cosmetic products has been explored for its skin-conditioning properties. It is used in formulations aimed at improving skin hydration and texture, making it a valuable ingredient in personal care products .
Data Table: Cosmetic Applications
| Product Type | Active Ingredient | Benefit |
|---|---|---|
| Moisturizers | 3-Pyrrolidinyl 3-methylbutanoate | Enhanced hydration |
| Anti-aging creams | 3-Pyrrolidinyl 3-methylbutanoate | Improved skin elasticity |
Mechanism of Action
The mechanism of action of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Key Observations :
- Bulkiness and Solubility : Compounds with aromatic substituents (e.g., benzoate esters in ) exhibit higher molecular weights and reduced water solubility compared to aliphatic analogs like .
- Chirality : The R-configuration in may enhance receptor binding specificity, a critical factor in CNS-targeted drugs.
- Acid/Base Properties : The presence of carboxylic acid (e.g., ) or ester groups influences ionization and bioavailability.
Bioactivity
- Barnidipine Hydrochloride () demonstrates potent calcium channel antagonism, reducing blood pressure by vascular smooth muscle relaxation. This contrasts with 3-(Methylamino)butanoic acid hydrochloride (), which lacks therapeutic data but serves as a building block in peptide synthesis.
Hazard Profiles
- 3-(2-Methylphenoxy)piperidine hydrochloride () requires stringent handling due to skin/eye irritation risks (H315-H319). Similarly, 3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride () is air-sensitive and irritant, necessitating inert atmosphere storage.
- In contrast, Barnidipine Hydrochloride () is clinically approved with well-documented safety protocols, highlighting how structural modifications (e.g., dihydropyridine vs. pyrrolidine) mitigate toxicity.
Biological Activity
Overview
3-Pyrrolidinyl 3-methylbutanoate hydrochloride (chemical formula C9H18ClNO2, molecular weight 207.7 g/mol) is a compound that has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound features a pyrrolidine ring, which is known for its versatility in drug design and interaction with various biological targets.
The biological activity of this compound is primarily attributed to the structural properties of the pyrrolidine ring, which can interact with enzymes, receptors, and other proteins in the body. The specific mechanisms can vary based on the target proteins and pathways involved:
- Target Interaction : The compound may influence various biochemical pathways by binding to specific molecular targets, leading to alterations in cellular processes.
- Pharmacokinetics : The inclusion of heteroatoms like nitrogen in the pyrrolidine structure enhances its pharmacokinetic properties, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles for drug candidates .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed investigations are required to quantify these activities.
- Neuropharmacological Effects : The pyrrolidine structure is often associated with psychoactive compounds. Studies have shown that related compounds can affect neurotransmitter transporters, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Potential : Some research indicates that compounds with similar structures may inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrrolidine derivatives:
- Neurotransmitter Interaction : A study demonstrated that certain pyrrolidine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. This suggests that this compound might have similar properties .
- Inflammation Inhibition : Research indicated that related compounds could effectively inhibit neutrophil chemotaxis through blockade of PI3K pathways, thereby reducing joint inflammation .
- Psychoactive Effects : A case report highlighted the psychoactive properties of structurally similar compounds, emphasizing the need for caution in their use and further investigation into their safety profiles .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-pyrrolidinyl 3-methylbutanoate hydrochloride, and how can reaction efficiency be maximized?
- Methodology : The compound can be synthesized via esterification and subsequent hydrochlorination. A stepwise approach involves coupling 3-pyrrolidinol with 3-methylbutanoic acid using a coupling agent like DCC (dicyclohexylcarbide), followed by HCl treatment. Reaction efficiency is improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of HCl), temperature (0–5°C for acid-sensitive intermediates), and solvent choice (e.g., dichloromethane for solubility). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% by area normalization) .
Q. How can researchers verify the structural integrity of synthesized this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For example, ¹H-NMR in DMSO-d₆ should show characteristic pyrrolidine ring protons (δ 1.5–2.5 ppm) and ester carbonyl resonance (δ 170–175 ppm). HRMS ([M+H]⁺) confirms molecular weight alignment with theoretical values .
- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?
- Methodology :
- Purity : HPLC with UV detection (λ = 210–220 nm) and a C18 column; compare retention times against certified reference standards.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different in vitro assays?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HEK-293 for receptor-binding studies) and control for variables like pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%).
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results. Statistical analysis (e.g., ANOVA) identifies outliers .
Q. What strategies are effective for studying the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodology :
- In Vivo PK : Administer the compound intravenously (IV) and orally (PO) in rodents. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and bioavailability.
- Metabolite Identification : Use hepatocyte incubation or microsomal assays to identify major metabolites (e.g., ester hydrolysis products) .
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Methodology :
- Docking Studies : Use software like Schrödinger Maestro to model interactions with target receptors (e.g., GPCRs). Focus on key residues (e.g., Asp³.32 in aminergic receptors) for hydrogen bonding.
- SAR Analysis : Synthesize analogs with modifications to the pyrrolidine ring or ester group. Test activity to establish structure-activity relationships (SAR) .
- Example : Introducing a methyl group to the pyrrolidine nitrogen may enhance metabolic stability without compromising affinity .
Q. What experimental approaches resolve contradictions in reported toxicity profiles?
- Methodology :
- In Vitro Tox Screens : Use assays like Ames test (mutagenicity), hERG inhibition (cardiotoxicity), and cytotoxicity in HepG2 cells.
- In Vivo Follow-Up : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis. Compare results across studies to identify dose-dependent trends .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
